N-{4-[(2-methylpropyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide
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Overview
Description
N-{4-[(2-methylpropyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide is a complex organic compound that belongs to the class of carbamates This compound is characterized by its unique structure, which includes a piperazine ring substituted with phenyl and carbamoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-methylpropyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide typically involves multiple steps. One common method includes the reaction of 4-phenylpiperazine with 4-isocyanatobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with 2-methylpropylamine to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2-methylpropyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or ureas.
Scientific Research Applications
N-{4-[(2-methylpropyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(2-methylpropyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(2-methylpropyl)carbamoyl]phenyl}-1,3-thiazolidine-4-carboxamide
- N-{4-[(2-methylpropyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide
Uniqueness
This compound stands out due to its unique combination of a piperazine ring and carbamoyl groups, which confer specific chemical and biological properties. Its structural features enable it to interact with a diverse range of molecular targets, making it a versatile compound in scientific research .
Properties
Molecular Formula |
C22H28N4O2 |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
N-[4-(2-methylpropylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C22H28N4O2/c1-17(2)16-23-21(27)18-8-10-19(11-9-18)24-22(28)26-14-12-25(13-15-26)20-6-4-3-5-7-20/h3-11,17H,12-16H2,1-2H3,(H,23,27)(H,24,28) |
InChI Key |
KVXNTOQSQRTUCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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